molecular formula C15H22N2O2 B13682551 1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate CAS No. 939043-31-9

1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate

Cat. No.: B13682551
CAS No.: 939043-31-9
M. Wt: 262.35 g/mol
InChI Key: KJDYAPHJWZVVCP-UHFFFAOYSA-N
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Description

2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine is a heterocyclic compound that features a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine typically involves the formation of the azepine ring through cyclization reactions. One common method involves the reaction of an appropriate aniline derivative with a suitable electrophile, followed by cyclization under acidic or basic conditions . Another approach is the multicomponent heterocyclization reaction, which allows for the efficient formation of the azepine scaffold .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives such as 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines and 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines .

Uniqueness

What sets 2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine apart is its unique structural features and the presence of the Boc protecting group, which can be selectively removed under mild conditions to reveal the free amine. This versatility makes it a valuable intermediate in synthetic organic chemistry .

Properties

CAS No.

939043-31-9

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 7-amino-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-11-9-13(16)7-6-12(11)10-17/h6-7,9H,4-5,8,10,16H2,1-3H3

InChI Key

KJDYAPHJWZVVCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)N

Origin of Product

United States

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